molecular formula C25H25ClN4OS B12492549 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chlorobenzamide

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chlorobenzamide

Cat. No.: B12492549
M. Wt: 465.0 g/mol
InChI Key: BKXSESFGXCPBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chlorobenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a benzylpiperazine moiety, which is known for its diverse biological activities, and a chlorobenzamide group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chlorobenzamide typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various biological receptors, potentially leading to antimicrobial and antifungal effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chlorobenzamide is unique due to its specific combination of a benzylpiperazine moiety and a chlorobenzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H25ClN4OS

Molecular Weight

465.0 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-3-chlorobenzamide

InChI

InChI=1S/C25H25ClN4OS/c26-21-8-4-7-20(17-21)24(31)28-25(32)27-22-9-11-23(12-10-22)30-15-13-29(14-16-30)18-19-5-2-1-3-6-19/h1-12,17H,13-16,18H2,(H2,27,28,31,32)

InChI Key

BKXSESFGXCPBHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.